EGFR Inhibition: Imidazole-Oxadiazole Conjugates Show 10-Fold Selectivity Over Mutant EGFR
The simplest variant of the target compound, where the imidazole ring is directly conjugated to the 1,3,4-oxadiazol-2-amine (as in the core of compound 30a), achieves potent EGFR wild-type inhibition. Specifically, compound 30a demonstrates a robust inhibitory effect against EGFR wild-type enzyme with a 10-fold inferior potency against the mutant form of EGFR, indicating intrinsic selectivity driven by the imidazole-oxadiazole conjunction [1]. In contrast, the parent 1,3,4-oxadiazol-2-amine scaffold without a heteroaryl at the 5-position lacks any reported EGFR activity, highlighting the unique contribution of the imidazole moiety [2].
| Evidence Dimension | EGFR Wild-Type vs. Mutant Selectivity |
|---|---|
| Target Compound Data | Compound 30a (containing 4-(1,3,4-oxadiazol-2-yl)-1H-imidazole core): robust EGFR wild-type inhibition; 10-fold selectivity over mutant EGFR |
| Comparator Or Baseline | Parent 1,3,4-oxadiazol-2-amine without heteroaryl substitution: No reported EGFR activity |
| Quantified Difference | 10-fold selectivity (wild-type vs. mutant) vs. no activity |
| Conditions | In vitro EGFR enzyme inhibition assay; cancer cell lines PC3, DU-145, A549, HEPG2 |
Why This Matters
This selectivity profile indicates that the imidazole-oxadiazole core, as present in the target compound, can minimize off-target effects and potential toxicity when used in EGFR-targeted anticancer drug development, a key differentiator from simple aryl-substituted analogs.
- [1] Khedkar, N. R., Sindkhedkar, M., & Joseph, A. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors. RSC Medicinal Chemistry, 15(5), 1626-1639. View Source
- [2] Pflégr, V., Štěpánková, Š., Svrčková, K., Švarcová, M., Vinšová, J., & Krátký, M. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. View Source
